molecular formula C13H12F3NO3 B6355286 methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate CAS No. 114125-59-6

methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate

Cat. No.: B6355286
CAS No.: 114125-59-6
M. Wt: 287.23 g/mol
InChI Key: QIOGKHBTRZZGKB-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate is a complex organic compound that features a trifluoromethyl group, a hydroxy group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the indole derivative and the trifluoromethylated precursor.

    Reaction Conditions: The key step involves the reaction of the indole derivative with a trifluoromethylated reagent under controlled conditions, often using a base to facilitate the reaction.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the trifluoromethyl group or the indole moiety.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the trifluoromethyl group could produce a difluoromethyl derivative.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s indole moiety makes it a candidate for studying biological processes, as indole derivatives are known to exhibit various biological activities.

    Industry: Used in the development of materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Similar structure but lacks the indole moiety.

    Methyl 3,3,3-trifluoro-2-oxopropanoate: Contains a carbonyl group instead of a hydroxy group.

    ®-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid: Similar trifluoromethylated structure but with a different functional group arrangement.

Uniqueness

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate is unique due to the combination of the trifluoromethyl group and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c1-7-10(8-5-3-4-6-9(8)17-7)12(19,11(18)20-2)13(14,15)16/h3-6,17,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOGKHBTRZZGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169004
Record name Methyl α-hydroxy-2-methyl-α-(trifluoromethyl)-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114125-59-6
Record name Methyl α-hydroxy-2-methyl-α-(trifluoromethyl)-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114125-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-hydroxy-2-methyl-α-(trifluoromethyl)-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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